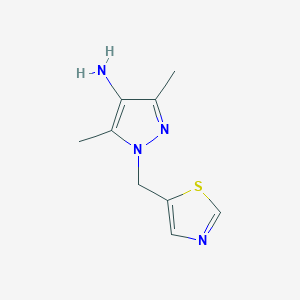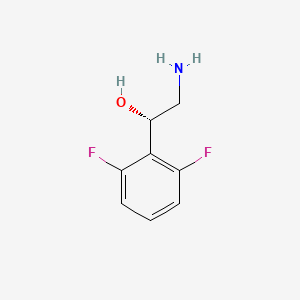
(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. Its unique structure, featuring an amino group and a difluorophenyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 2,6-difluoroacetophenone using a chiral reducing agent to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. The use of catalysts such as palladium on carbon (Pd/C) or Raney nickel can facilitate the reduction of the precursor compound to yield this compound with high efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can convert the amino group to a primary amine.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction typically produces primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine
Medically, this compound is an intermediate in the synthesis of various pharmaceuticals, including drugs targeting neurological and cardiovascular conditions.
Industry
Industrially, it is used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism by which (1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluoro-4-hydroxybenzaldehyde
- 3,4-Difluoro-2-hydroxybenzaldehyde
- 3,5-Difluoro-2-hydroxybenzaldehyde
Uniqueness
(1S)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol is unique due to its chiral center and the presence of both an amino group and a difluorophenyl group. This combination of functional groups and stereochemistry makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
(1S)-2-amino-1-(2,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI-Schlüssel |
RRHQXTUNHJLDMM-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)F)[C@@H](CN)O)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(CN)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


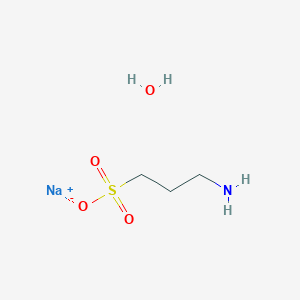
![3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13067396.png)
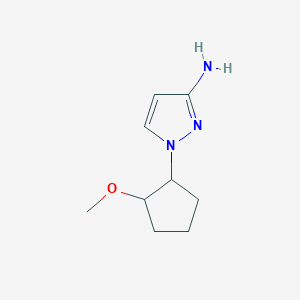
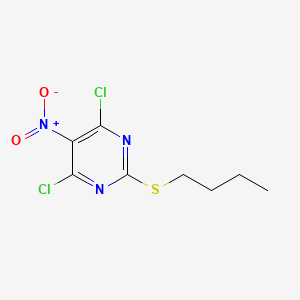



![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)

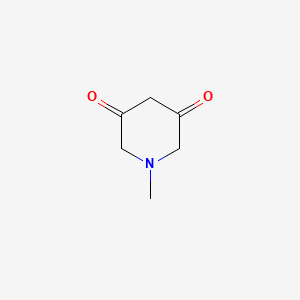
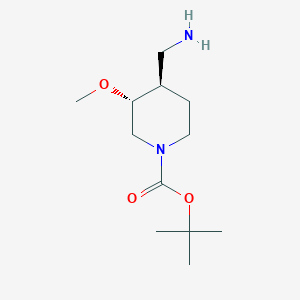
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)

